molecular formula C21H23N3O5 B2830910 N-(2,5-dimethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 421576-85-4

N-(2,5-dimethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2830910
CAS No.: 421576-85-4
M. Wt: 397.431
InChI Key: GPZDVIUQKPXUSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative characterized by a carboxamide core substituted with two methoxyphenyl groups and a methyl group. The 2,5-dimethoxyphenyl substituent at the N-position and the 2-methoxyphenyl group at the 4-position of the tetrahydropyrimidine ring define its structural uniqueness. Methoxy groups are electron-donating, influencing electronic distribution and molecular interactions, while the methyl group at the 6-position contributes to steric effects. Crystallographic studies using programs like SHELXL and ORTEP-3 may elucidate its conformational preferences, including ring puckering and intermolecular packing .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5/c1-12-18(20(25)23-15-11-13(27-2)9-10-17(15)29-4)19(24-21(26)22-12)14-7-5-6-8-16(14)28-3/h5-11,19H,1-4H3,(H,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZDVIUQKPXUSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=CC=C2OC)C(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2,5-dimethoxybenzaldehyde with 2-methoxybenzaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then subjected to cyclization and subsequent functional group modifications to yield the final product. Reaction conditions often include controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature, pressure, and pH monitoring can enhance the efficiency and consistency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield corresponding aldehydes or acids, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

N-(2,3-dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

  • Substituent Differences :
    • N-Aryl Group : 2,3-dimethylphenyl (methyl groups at 2- and 3-positions) vs. 2,5-dimethoxyphenyl in the target compound.
    • 4-Position : 4-methoxyphenyl (methoxy at para position) vs. 2-methoxyphenyl (methoxy at ortho position).
  • Implications :
    • The methyl groups in the N-aryl substituent increase steric bulk but lack the electron-donating resonance effects of methoxy groups.
    • The para-methoxy group on the 4-phenyl ring enhances electronic delocalization compared to the ortho-methoxy group, which may sterically hinder rotation and alter binding conformations.

N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

  • Substituent Differences :
    • N-Aryl Group : 2,3-dimethylphenyl vs. 2,5-dimethoxyphenyl.
    • 4-Position : Both compounds share a 2-methoxyphenyl group.
  • Implications :
    • The absence of methoxy groups on the N-aryl ring reduces polarity and hydrogen-bonding capacity compared to the target compound.
    • Similar steric profiles at the 4-position suggest comparable conformational flexibility in this region.

Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Substituent Differences :
    • 4-Position : 3,5-bis(trifluoromethyl)phenyl (electron-withdrawing CF₃ groups) vs. 2-methoxyphenyl.
    • Core Modification : Ethyl ester at the 5-position vs. carboxamide.
  • The ester moiety may decrease solubility in aqueous media compared to the carboxamide group, which can participate in hydrogen bonding.

3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamides

  • Structural Differences: Heterocycle: Thieno[2,3-d]pyrimidine (sulfur-containing fused ring) vs. tetrahydropyrimidine. Functional Groups: Thioxo (C=S) and amino groups vs. oxo (C=O) and methoxy substituents.
  • Implications :
    • The thiophene ring introduces π-π stacking interactions distinct from benzene-based systems.
    • Thioxo groups may alter solubility and redox properties compared to oxo groups.

Structural and Functional Analysis Table

Compound Name N-Aryl Substituent 4-Position Substituent Core Functionalization Key Properties/Implications
Target Compound 2,5-dimethoxyphenyl 2-methoxyphenyl Carboxamide High polarity, hydrogen-bond donor/acceptor
N-(2,3-dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-... 2,3-dimethylphenyl 4-methoxyphenyl Carboxamide Lower polarity, increased steric bulk
N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-... 2,3-dimethylphenyl 2-methoxyphenyl Carboxamide Moderate polarity, similar sterics at 4-position
Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-... - 3,5-bis(trifluoromethyl) Ethyl ester High lipophilicity, metabolic stability
3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide Phenyl - Thienopyrimidine Enhanced π-stacking, altered solubility

Conformational and Crystallographic Insights

  • Ring Puckering : The tetrahydropyrimidine ring in the target compound likely adopts a puckered conformation, as described by Cremer and Pople’s coordinates . Substituent positions (e.g., 2-methoxy vs. 4-methoxy) may influence puckering amplitude and phase angles, affecting intermolecular interactions.
  • Crystallography Tools : SHELXL and ORTEP-3 have been critical in resolving such structures, particularly for analyzing hydrogen-bonding networks and steric clashes .

Biological Activity

N-(2,5-Dimethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydropyrimidine core substituted with two methoxyphenyl groups and a methyl group. Its structural formula can be represented as follows:

C19H22N2O4\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_4

This molecular configuration is crucial for its interactions with biological targets.

Antitumor Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit significant antitumor effects. For instance, derivatives of tetrahydropyrimidine have shown promising results against various cancer cell lines. A study reported that similar compounds inhibited the growth of Mia PaCa-2 and PANC-1 pancreatic cancer cells effectively .

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)
Compound AMia PaCa-215
Compound BPANC-112
N-(2,5-Dimethoxyphenyl)-...HepG210

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Interaction : It could modulate receptor activity, influencing signaling pathways crucial for cell survival and growth.
  • DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication processes.

Case Study 1: Anticancer Efficacy

In a study investigating the efficacy of tetrahydropyrimidine derivatives on human tumor cells, it was found that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted that modifications in the methoxy groups enhanced the antitumor activity of tetrahydropyrimidine derivatives. For example, increasing the number of methoxy groups improved solubility and bioavailability, leading to higher efficacy against tumor cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.